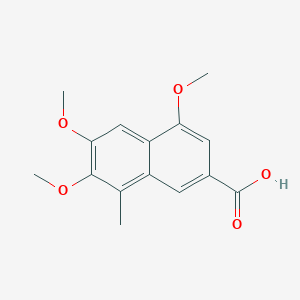
2-Naphthalenecarboxylic acid, 4,6,7-trimethoxy-8-methyl-
Cat. No. B8774412
M. Wt: 276.28 g/mol
InChI Key: DGQWWGKADBGHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08455540B2
Procedure details


LTMP (7.5 mmol) is added at 0° C. to a solution of 4,6,7-trimethoxy-8-methyl-2-naphthoic acid (0.414 g, 1.5 mmol) in anhydrous THF (30 mL). The mixture is stirred for 2 h at 0° C. then trapped with MeI (0.943 mL, 15 mmol). After 2 h at 0° C., the reaction mixture is heated to ambient temperature and then hydrolysed with 30 mL of water. The aqueous phase is washed with ethyl ether (2×20 mL), acidified with 2M HCl (pH 1-2), then extracted with ethyl ether (3×30 mL). The combined organic phases are dried over MgSO4, filtered, then concentrated under reduced pressure. The residue is recrystallized (cyclohexane/ethyl acetate) to give 8-ethyl-4,6,7-trimethoxy-2-naphthoic acid (3) (0.392 g, 90%). 1H NMR (200 MHz, acetone-d6): 8.22 (s, 1H), 7.44 (s, 1H), 7.29 (s, 1H), 3.96 (s, 3H, OCH3), 3.89 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 3.02 (q, 2H, CH2), 1.16 (t, 3H, CH3). 13C NMR (100 MHz, DMSO-d6): 167.8, 154.2, 153.2, 146.9, 132.9, 127.0, 126.5, 125.0, 118.5, 102.6, 99.6, 60.6, 55.6, 55.4, 18.6, 15.4. IR (cm−1): 2940, 2826, 2637, 1682, 1464. SMHR, [M+H]+ calculated for C16H19O5: 291.1232. Found: 291.1230.





Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[Li]N1C(C)(C)CCC[C:3]1(C)C.[CH3:12][O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:28])[C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=2)[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[CH:15]=1.CI.O>C1COCC1>[CH2:28]([C:19]1[C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=[C:23]2[C:18]=1[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[CH:15]=[C:14]2[O:13][CH3:12])[CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
0.414 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC2=C(C(=C(C=C12)OC)OC)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.943 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 2 h at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 h at 0° C.
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated to ambient temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous phase is washed with ethyl ether (2×20 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized (cyclohexane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C(=C(C=C2C(=CC(=CC12)C(=O)O)OC)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.392 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
